molecular formula C18H22BrN3O2 B591488 (1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester CAS No. 1256387-74-2

(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester

Cat. No. B591488
M. Wt: 392.297
InChI Key: IODPTNKFQCJTSI-NVBFEUDRSA-N
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Description

The compound is a derivative of benzimidazole and azabicycloheptane. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . Azabicycloheptanes are a class of organic compounds containing a seven-membered ring with one nitrogen atom and two carbon atoms at the ring junctions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole and azabicycloheptane moieties. The benzimidazole ring is aromatic and planar, while the azabicycloheptane ring would add three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and azabicycloheptane rings. The benzimidazole moiety might undergo electrophilic substitution reactions, while the azabicycloheptane ring might be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring might contribute to its aromaticity and planarity, while the azabicycloheptane ring might influence its three-dimensional shape .

Scientific Research Applications

Synthesis and Chemical Properties

A Novel Fragmentation of Azabicyclo[2.2.1]heptanes : Research by Weber et al. (2005) introduces a novel fragmentation reaction of 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene carboxylic esters leading to pyrroline-2-acetic acid esters, suitable for combinatorial syntheses and structural modifications of compounds including the target molecule. This pathway provides insights into the synthetic versatility of azabicyclo[2.2.1]heptanes, demonstrating their potential for creating diverse molecular architectures useful in scientific research (Weber et al., 2005).

Improved Synthesis of Enantiopure 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid : Tararov et al. (2002) describe an improved method for synthesizing enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a related structure, demonstrating enhanced efficiency and scalability. This work is pivotal for researchers seeking to synthesize enantiopure compounds with high precision and yield, which are critical for various scientific applications, including the development of pharmaceuticals and novel materials (Tararov et al., 2002).

Potential Applications in Medicinal Chemistry

Immunomodulatory and Anticancer Activities of Benzimidazole Derivatives : Abdel‐Aziz et al. (2009) explored the immunomodulatory and anticancer activities of novel benzimidazole derivatives, indicating the potential of such compounds in therapeutic applications. While not directly related to the exact molecule , this research underscores the significance of benzimidazole and its derivatives in developing new treatments for cancer and immune-related diseases (Abdel‐Aziz et al., 2009).

Organometallic Benzimidazole Derivatives as Anticancer Agents : Stepanenko et al. (2011) synthesized organometallic complexes containing benzimidazole, demonstrating their potential as anticancer agents. This highlights the role of complex molecules, such as the one , in the development of novel anticancer therapies, further illustrating the broader implications of such compounds in medicinal chemistry (Stepanenko et al., 2011).

Future Directions

Future research on this compound could focus on exploring its potential biological activities, given the known activities of benzimidazole derivatives. Additionally, studies could investigate its synthesis and reactivity to further understand its chemical behavior .

properties

IUPAC Name

tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-12-6-4-10(8-12)15(22)16-20-13-7-5-11(19)9-14(13)21-16/h5,7,9-10,12,15H,4,6,8H2,1-3H3,(H,20,21)/t10-,12+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODPTNKFQCJTSI-NVBFEUDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C3=NC4=C(N3)C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1C3=NC4=C(N3)C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701105995
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-(6-bromo-1H-benzimidazol-2-yl)-, 1,1-dimethylethyl ester, (1R,3S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701105995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester

CAS RN

1256387-74-2
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-(6-bromo-1H-benzimidazol-2-yl)-, 1,1-dimethylethyl ester, (1R,3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256387-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo(2.2.1)heptane-2-carboxylic acid, 3-(6-bromo-1H-benzimidazol-2-yl)-, 1,1-dimethylethyl ester, (1R,3S,4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256387742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-(6-bromo-1H-benzimidazol-2-yl)-, 1,1-dimethylethyl ester, (1R,3S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701105995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above mixture of regioisomer 3-(2-Amino-4-bromo-phenylcarbamoyl)-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester was dissolved in ethanol and heated to 130° C. in sealed tube overnight and continue heating at 170° C. for 3 days. LC-MS showed desired product and Boc cleaved product (about 1:1 ratio). The mixture was concentrated down and dissolved DCM. Di-tert-butyl dicarbonate (0.6 eq.) was added and reaction was stirred overnight at room temperature. The reaction mixture was concentrated down and purified by flash column chromatography (silica gel, 20 to 80% ethyl acetate/hexane) to give 3-(6-Bromo-1H-benzoimidazol-2-yl)-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester (0.383 g, 72%) as an orange foam.
Name
3-(2-Amino-4-bromo-phenylcarbamoyl)-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester
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